1-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea
Description
1-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea is a synthetic organic compound with intriguing properties and a versatile chemical profile
Properties
IUPAC Name |
1-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2S/c1-10(13-20-7-8-25-13)21-14(23)22-15(5-6-15)11-3-2-4-12(9-11)24-16(17,18)19/h2-4,7-10H,5-6H2,1H3,(H2,21,22,23)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACGXGNVGYDARY-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)NC(=O)NC2(CC2)C3=CC(=CC=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=CS1)NC(=O)NC2(CC2)C3=CC(=CC=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step synthetic route that involves:
Formation of the thiazole ring by a cyclization reaction of appropriate starting materials.
Introduction of the (1S)-1-(1,3-thiazol-2-yl)ethyl moiety via a stereospecific alkylation process.
Formation of the cyclopropyl unit using a suitable cyclopropanation reaction.
Attachment of the trifluoromethoxyphenyl group through a nucleophilic substitution reaction.
Final coupling of the urea group using a carbodiimide-mediated urea formation reaction.
Industrial Production Methods: Industrial production of 1-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea typically follows a streamlined synthesis process, emphasizing high-yield reactions, cost-effectiveness, and scalability. Optimized reaction conditions, advanced catalysis, and efficient purification techniques are employed to ensure the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea undergoes various chemical reactions, such as:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the cyclopropyl moiety to a cyclopropane derivative.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reactions: Halogenated reagents, trifluoromethanesulfonic acid.
Major Products:
Oxidation products: Sulfoxides, sulfones.
Reduction products: Cyclopropane derivatives.
Substitution products: Varied derivatives with modified aromatic ring substituents.
Scientific Research Applications
1-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea has diverse scientific research applications, including:
Chemistry: Utilized as a building block for the synthesis of more complex molecules. Investigated for its reactivity and stability under various conditions.
Biology: Studied for potential interactions with biological targets, such as enzymes or receptors. Explored for use as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, including antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Considered for use in the development of novel materials or as a catalyst in specific chemical processes.
Mechanism of Action
The mechanism by which 1-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea exerts its effects involves:
Molecular Targets: It may interact with specific enzymes, receptors, or proteins, leading to modulation of their activity.
Pathways Involved: It can influence various signaling pathways, metabolic processes, or cellular responses through its interactions with molecular targets.
Comparison with Similar Compounds
Compared with other compounds containing thiazole or cyclopropyl units, 1-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea exhibits unique features:
Uniqueness: The combination of a thiazole ring, trifluoromethoxyphenyl group, and cyclopropyl moiety in a single molecule imparts distinct chemical properties and biological activities.
Similar Compounds: Similar compounds include 1-(1,3-thiazol-2-yl)ethyl derivatives and cyclopropyl-substituted ureas, each displaying different degrees of reactivity and biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
